molecular formula C14H17N3O4 B4050288 MFCD02085652

MFCD02085652

Cat. No.: B4050288
M. Wt: 291.30 g/mol
InChI Key: KPRFTRSEJHOVCI-UHFFFAOYSA-N
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Description

MFCD02085652 is a methyl-substituted heterocyclic compound with the IUPAC name: methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Its structure features a hexahydroquinoline core modified with ethoxy, oxo, and ester functional groups.

Key structural attributes include:

  • Hexahydroquinoline core: A partially saturated bicyclic system that enhances stability compared to fully aromatic quinoline derivatives.
  • Ethoxy and ester substituents: These groups influence solubility and reactivity, with ethoxy moieties increasing hydrophobicity.
  • Multiple methyl groups: Improve metabolic stability and modulate steric effects.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-7-11(13(15)18)12(17-14(19)16-7)9-6-8(20-2)4-5-10(9)21-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFTRSEJHOVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02085652 involves several steps, each requiring precise reaction conditions. The initial step typically involves the preparation of intermediate compounds through a series of chemical reactions. These intermediates are then subjected to further reactions, such as condensation or cyclization, to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

MFCD02085652 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in this compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with new functional groups.

Scientific Research Applications

MFCD02085652 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Researchers are investigating the therapeutic potential of this compound, particularly in the treatment of certain diseases or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02085652 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Three structurally related compounds are selected for comparison based on core heterocycles and functional groups:

Compound Core Structure Key Substituents Molecular Formula
MFCD02085652 Hexahydroquinoline Ethoxy, methyl, ester C₂₇H₃₅NO₇
CAS 1046861-20-4 Phenylboronic acid Bromo, chloro, boronic acid C₆H₅BBrClO₂
Methyl 2-amino-4-aryl-THβC Tetrahydro-β-carboline Chloro, nitrobenzyloxy, methyl C₂₄H₂₆ClN₃O₃

Key Observations :

  • This compound and Methyl 2-amino-4-aryl-THβC share a partially saturated bicyclic core (hexahydroquinoline vs. tetrahydro-β-carboline), but differ in substituent electronic profiles. The former has electron-donating ethoxy groups, while the latter includes electron-withdrawing nitro and chloro groups .
  • CAS 1046861-20-4 is structurally distinct (phenylboronic acid) but functionally analogous as a synthetic intermediate in cross-coupling reactions .
Physicochemical Properties

A comparative analysis of key properties is hypothesized based on structural features:

Property This compound CAS 1046861-20-4 Methyl 2-amino-4-aryl-THβC
Molecular Weight ~509.58 g/mol 235.27 g/mol ~439.94 g/mol
LogP (Predicted) 3.5–4.2 (hydrophobic) 2.15 (XLOGP3) 2.8–3.5
Solubility Low (lipophilic) 0.24 mg/mL (ESOL) Moderate
Synthetic Accessibility Moderate (complex steps) High (simple boronic acid) High
Bioavailability Score 0.55 (estimated) 0.55 0.45

Discussion :

  • This compound ’s high LogP and low solubility align with its ethoxy and methyl substituents, which reduce polarity. This contrasts with CAS 1046861-20-4 , a boronic acid with higher aqueous solubility due to polar B-OH groups .
  • The tetrahydro-β-carboline derivative exhibits intermediate LogP, balancing aromatic nitro groups and a polar amino group .

Key Differences :

  • This compound likely requires intricate protection/deprotection steps for ethoxy and ester groups, increasing synthesis complexity.
  • CAS 1046861-20-4 utilizes well-established cross-coupling methodology, enabling scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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